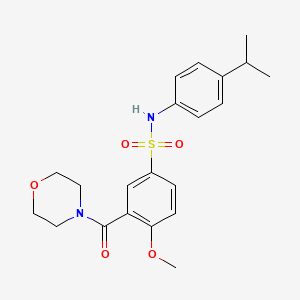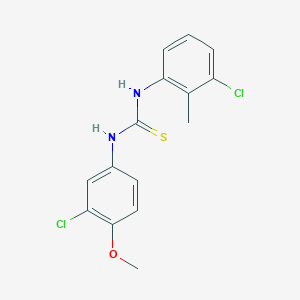
N-(4-methylbenzyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzyl)-3-nitrobenzamide, also known as MNBA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MNBA is a yellow powder with a molecular formula of C14H12N2O3 and a molecular weight of 256.26 g/mol.
Mecanismo De Acción
The exact mechanism of action of N-(4-methylbenzyl)-3-nitrobenzamide is not fully understood. However, studies have suggested that N-(4-methylbenzyl)-3-nitrobenzamide may exert its effects through the inhibition of certain enzymes or signaling pathways. For example, N-(4-methylbenzyl)-3-nitrobenzamide was found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(4-methylbenzyl)-3-nitrobenzamide was also shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects
N-(4-methylbenzyl)-3-nitrobenzamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and antitumor activities, N-(4-methylbenzyl)-3-nitrobenzamide has been found to have antioxidant properties. N-(4-methylbenzyl)-3-nitrobenzamide was also shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, N-(4-methylbenzyl)-3-nitrobenzamide was found to have a protective effect on liver function in a rat model of liver injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylbenzyl)-3-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of biological activities. However, N-(4-methylbenzyl)-3-nitrobenzamide also has some limitations. For example, its mechanism of action is not fully understood, and its potential toxicity and side effects have not been thoroughly investigated.
Direcciones Futuras
There are several potential future directions for research on N-(4-methylbenzyl)-3-nitrobenzamide. One area of interest is the development of N-(4-methylbenzyl)-3-nitrobenzamide derivatives with improved pharmacological properties. Another potential direction is the investigation of N-(4-methylbenzyl)-3-nitrobenzamide's effects on other diseases, such as neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of N-(4-methylbenzyl)-3-nitrobenzamide.
Conclusion
In conclusion, N-(4-methylbenzyl)-3-nitrobenzamide is a chemical compound with potential applications in the field of medicine. Its synthesis method is relatively straightforward, and it has been shown to have a range of biological activities, including anti-inflammatory, antitumor, and antioxidant effects. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
N-(4-methylbenzyl)-3-nitrobenzamide can be synthesized through a multi-step process starting with the reaction of 4-methylbenzylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain N-(4-methylbenzyl)-3-nitrobenzamide in a high yield and purity.
Aplicaciones Científicas De Investigación
N-(4-methylbenzyl)-3-nitrobenzamide has been studied for its potential applications in the treatment of various diseases. One study found that N-(4-methylbenzyl)-3-nitrobenzamide exhibited anti-inflammatory effects in a mouse model of acute lung injury. Another study showed that N-(4-methylbenzyl)-3-nitrobenzamide had antitumor activity against human gastric cancer cells. N-(4-methylbenzyl)-3-nitrobenzamide has also been investigated for its potential as an antifungal agent.
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-11-5-7-12(8-6-11)10-16-15(18)13-3-2-4-14(9-13)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVRZMVJNMSUCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5853664.png)
![5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5853667.png)

![2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5853698.png)


![4-[(3-formylphenoxy)methyl]benzoic acid](/img/structure/B5853716.png)
![N-(2,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5853726.png)


![4-({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5853745.png)
